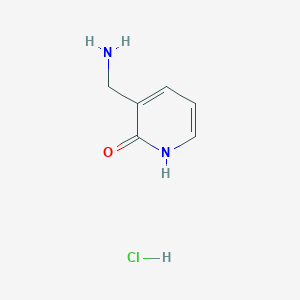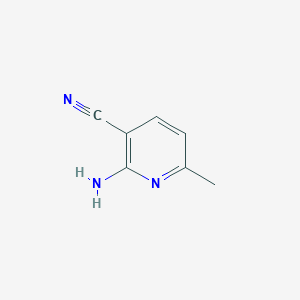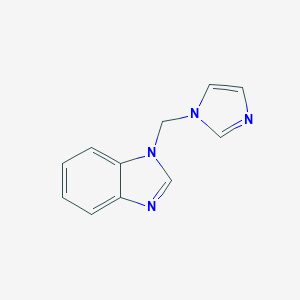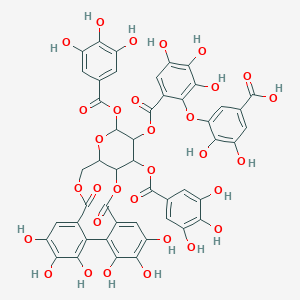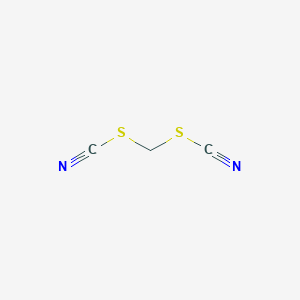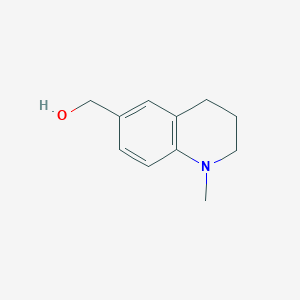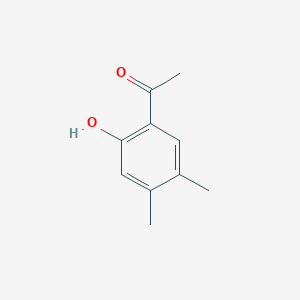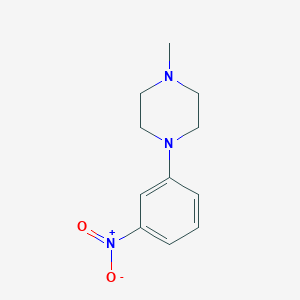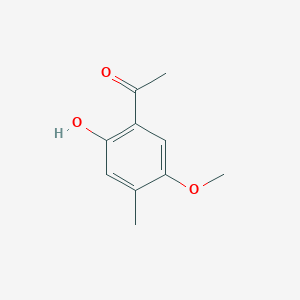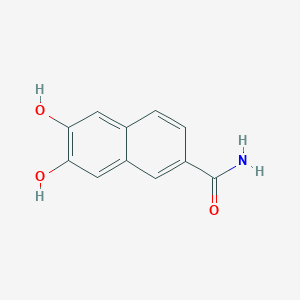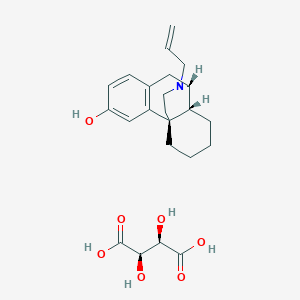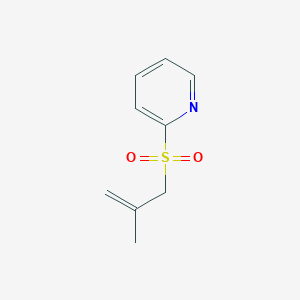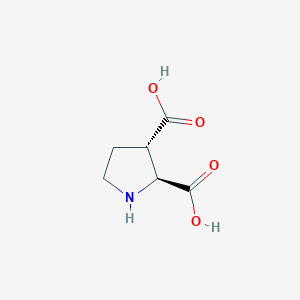
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as pyrrolidine-2,3-dicarboxylic acid (PDC), is a non-proteinogenic amino acid that is commonly found in the brain and central nervous system. It is an important building block for the synthesis of various neurotransmitters, including glutamate and GABA. PDC has been extensively studied for its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of PDC is not fully understood, but it is believed to act on various receptors and enzymes in the brain. PDC has been shown to modulate the activity of NMDA receptors, which are important for learning and memory. It has also been shown to inhibit the activity of glutamate decarboxylase, which is responsible for the synthesis of GABA. This may lead to an increase in glutamate and a decrease in GABA, which could contribute to its anticonvulsant and neuroprotective effects.
Biochemische Und Physiologische Effekte
PDC has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of glutamate and decrease the levels of GABA, which could contribute to its anticonvulsant and neuroprotective effects. PDC has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PDC in lab experiments is its ability to modulate glutamate and GABA neurotransmission, which are important for maintaining proper brain function. PDC has also been shown to have anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders. However, one limitation of using PDC in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on PDC. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another direction is to explore its potential role in regulating glutamate and GABA neurotransmission, which could have implications for the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of PDC and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
PDC can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-glutamic acid with sodium nitrite and sodium nitrate in the presence of hydrochloric acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as glutamate decarboxylase and glutamine synthetase to convert glutamate into PDC.
Wissenschaftliche Forschungsanwendungen
PDC has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and neurotrophic effects, making it a promising candidate for the treatment of epilepsy, Parkinson's disease, and Alzheimer's disease. PDC has also been studied for its potential role in regulating glutamate and GABA neurotransmission, which are important for maintaining proper brain function.
Eigenschaften
CAS-Nummer |
147332-07-8 |
|---|---|
Produktname |
(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2S,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI-Schlüssel |
GLQKHRAKKLRGNR-IMJSIDKUSA-N |
Isomerische SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Kanonische SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Synonyme |
2,3-Pyrrolidinedicarboxylicacid,(2S,3S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



